5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2O2S/c1-3-4-5(13(8,11)12)6(7)10(2)9-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHZNBXAOEPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-chloro-3-ethyl-1-methyl-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its action are often related to its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The structural uniqueness of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride lies in its combination of substituents and functional groups. Below is a comparative analysis with structurally related pyrazole derivatives:
Electronic and Steric Effects
- In contrast, the ethyl group in the target compound is electron-donating, which may influence its reactivity in substitution reactions .
- Steric Hindrance : The thiourea and benzamido groups in ’s derivatives introduce steric bulk, possibly affecting binding affinity in biological systems. The target compound’s smaller ethyl and methyl substituents minimize steric interference, favoring its use in synthesis .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C₆H₈Cl₂N₂O₂S
- Molecular Weight : 243.11 g/mol
- CAS Number : 1226707-24-9
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in various chemical reactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to form stable complexes with various biological molecules. This interaction may modulate enzyme activities and influence cellular pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial effects against various pathogens. The presence of the sulfonyl chloride group may enhance these properties by facilitating interactions with microbial enzymes.
- Anticancer Activity : Some studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that modifications to the pyrazole structure can lead to compounds with significant cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, suggesting potential use as anti-inflammatory agents.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in MDPI highlighted the synthesis and evaluation of novel pyrazole derivatives, including compounds structurally related to this compound. These derivatives demonstrated significant cytotoxic effects on human cancer cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutic agents .
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives, revealing that several compounds exhibited high COX inhibitory activity. The selectivity index for these compounds was notably superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives for treating inflammatory conditions .
Q & A
Q. Advanced
- Catalyst screening : Pyridine enhances sulfonation efficiency by scavenging HCl .
- Temperature control : Maintain 0–5°C during chlorination to prevent decomposition .
- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
- Protection-deprotection : Protect reactive amino groups before sulfonation, as seen in 5-substituted pyrazole syntheses .
How is the sulfonyl chloride group utilized in subsequent derivatization reactions?
Basic
The sulfonyl chloride group undergoes nucleophilic substitution with:
- Amines : Form sulfonamides for bioactivity screening (e.g., anticonvulsant hydrazides) .
- Alcohols/thiols : Generate esters or thioesters for prodrug design .
- Grignard reagents : Create C-S bonds for functionalized heterocycles .
Reactions are typically performed in anhydrous THF or DCM with base (e.g., Et₃N) to neutralize HCl .
In pharmacological studies, how to design dose-response experiments while minimizing ulcerogenic effects?
Q. Advanced
- Route selection : Oral administration for systemic effects vs. intraperitoneal for localized action .
- Dose escalation : Test 10–100 mg/kg ranges, using carboxymethyl cellulose as a vehicle .
- Ulcerogenic index : Compare gastric lesion scores against controls (e.g., indomethacin) and normalize by tissue weight .
- Histopathology : Assess mucosal damage microscopically after 7-day exposure .
What key structural features influence reactivity compared to analogs?
Q. Basic
- Chlorine at C5 : Enhances electrophilicity at C4 via electron withdrawal, favoring nucleophilic attacks .
- Ethyl group at C3 : Provides steric hindrance, reducing unwanted dimerization .
- Sulfonyl chloride vs. methylsulfanyl : Higher reactivity toward amines and alcohols .
How can computational chemistry predict reactivity or bioactivity?
Q. Advanced
- DFT calculations : Model transition states for sulfonation/chlorination steps .
- Docking studies : Predict binding to targets (e.g., cyclooxygenase for anti-inflammatory activity) using crystal data from analogs .
- QSAR models : Correlate substituent effects (e.g., logP of ethyl vs. isopropyl) with bioactivity .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to HCl release during hydrolysis .
- Storage : Anhydrous conditions at 2–8°C to prevent decomposition .
How to differentiate competing reaction mechanisms in synthesis?
Q. Advanced
- Isotopic labeling : Use ¹³C-labeled reagents to trace intermediates .
- Kinetic studies : Compare rate laws under varying concentrations of Cl⁻ or sulfonating agents .
- Trapping experiments : Identify transient species (e.g., sulfonic acid intermediates) with quenching agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
